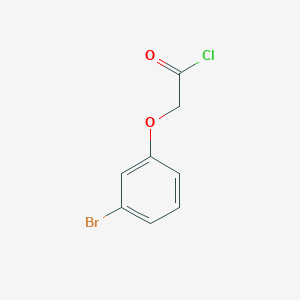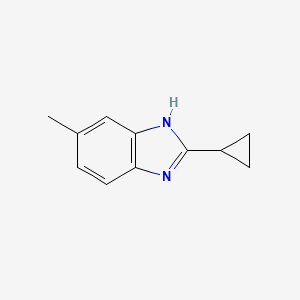
2-Cyclopropyl-5-methyl-1H-benzimidazole
Overview
Description
2-Cyclopropyl-5-methyl-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities and potential use as drugs . The structure of benzimidazole derivatives, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been studied to establish their conformation and to confirm the structures predicted from chemical and spectral analysis .
Synthesis Analysis
The synthesis of 2-cyclopropylbenzimidazole derivatives involves the rearrangement of substituted 2-cyclopropylbenzimidazoles into 2,3-dihydropyrrolobenzimidazoles . This process is influenced by the substituents on the cyclopropane ring, with functional groups at position 1 leading to products substituted at position 3. The reaction can yield different isomers, and the solvent polarity can be varied to favor the formation of a particular isomer .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been confirmed through X-ray crystallographic analysis . The benzimidazole ring system is typically planar, and the geometry of the attached rings, such as the piperazine ring, shows little distortion from their idealized shapes .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo cycloaddition reactions, as demonstrated by the reaction of 2-phenacyl-1H-benzimidazole with 4-arylidene-1,3-oxazol-5-ones, leading to the formation of tetrahydropyrido[1,2-a]benzimidazole derivatives . These reactions are regioselective and can be influenced by the substituents on the benzimidazole and oxazolone rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. The planarity of the benzimidazole ring and the conformation of attached groups influence the compound's reactivity and interaction with biological targets . For instance, the structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles has been studied, showing that larger and more lipophilic compounds generally exhibit lower minimum bactericidal concentration values against Helicobacter pylori . However, the potential antibacterial utility of these compounds can be compromised by their propensity to become proton pump inhibitors upon metabolic oxidation in vivo .
Scientific Research Applications
1. DNA Topoisomerase Inhibition
2-Cyclopropyl-5-methyl-1H-benzimidazole, as part of the benzimidazole derivatives, has shown effectiveness in inhibiting mammalian type I DNA topoisomerase activity. This is significant because DNA topoisomerases are essential enzymes involved in DNA replication, transcription, and repair. The inhibition of these enzymes can be utilized for cancer therapy and other medical applications (Alpan, Gunes, & Topçu, 2007).
2. Anticancer Properties
Benzimidazole derivatives, including 2-Cyclopropyl-5-methyl-1H-benzimidazole, have been studied for their potential anticancer activities. These compounds, particularly in combination with metal complexes such as Zn(II), have shown cytotoxic properties against various carcinoma cells. The mechanism involves binding with DNA but not through classical intercalation, indicating a unique mode of interaction that could be exploited in cancer treatment (Zhao et al., 2015).
3. Structural Analysis for Drug Development
The crystal structure of benzimidazole derivatives, including those similar to 2-Cyclopropyl-5-methyl-1H-benzimidazole, has been determined, providing valuable insights into the conformation and potential reactivity of these molecules. Understanding the structural details of these compounds is crucial for their application in drug design and development (Ozbey, Kuş, & Göker, 2001).
4. Antileukemic Activity
Some benzimidazole derivatives have shown promising results as antileukemic agents. This includes inducing cell cycle arrest and apoptosis in leukemic cells, thereby suggesting their potential use in the treatment of leukemia and related conditions (Gowda et al., 2009).
5. Antifilarial and Antitumor Effects
Certain benzimidazole derivatives, similar to 2-Cyclopropyl-5-methyl-1H-benzimidazole, have been synthesized and found to exhibit significant antifilarial activity against various worms. Additionally, these compounds have demonstrated growth inhibition in tumor cells, indicating their potential use in both antiparasitic and antitumor therapies (Ram et al., 1992).
6. Antibacterial and Anticancer Activity
Some newly synthesized benzimidazole derivatives have been evaluated for their antibacterial and anticancer activities. This includes investigations into their effectiveness against pathogenic bacteria and human liver cancer cell lines, highlighting their potential in antimicrobial and anticancer drug development (Khalifa et al., 2018).
Future Directions
Benzimidazole and its derivatives have been intensively studied for their potential as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This suggests that future research could focus on exploring different substitutions on the benzimidazole core to develop more potent and selective anticancer agents .
properties
IUPAC Name |
2-cyclopropyl-6-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-2-5-9-10(6-7)13-11(12-9)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAASPOBYBJHHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280971 | |
| Record name | 2-Cyclopropyl-6-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-methyl-1H-benzimidazole | |
CAS RN |
221548-37-4 | |
| Record name | 2-Cyclopropyl-6-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221548-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-6-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)

![2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B3034703.png)
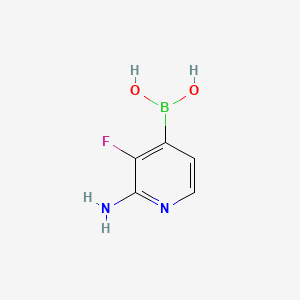
![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate](/img/structure/B3034705.png)
![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3034710.png)

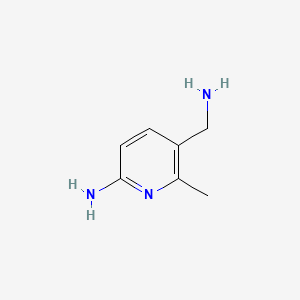
![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)
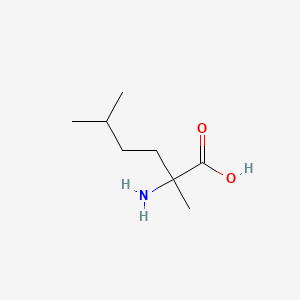
![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)
![2',4',5'-Trimethoxy-2'',2''-dimethylpyrano[5'',6'':6,7]isoflavone](/img/structure/B3034718.png)
![2-[3-[(4-Amino-2-methylsulfanylphenyl)diazenyl]phenyl]sulfonylethanol](/img/structure/B3034719.png)
